2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is a specialized organic compound with the molecular formula and a molecular weight of approximately 254.70 g/mol. This compound is classified as a sulfonyl chloride, which is characterized by the presence of a sulfonyl group () attached to a chlorine atom. It has applications in various fields, including organic synthesis and medicinal chemistry.
2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride falls under the category of sulfonyl chlorides, which are known for their reactivity in nucleophilic substitution reactions. These compounds are often used as intermediates in the synthesis of more complex molecules due to their ability to introduce sulfonyl groups into organic substrates.
The synthesis of 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride can be achieved through several methods, primarily involving the reaction of thiophene derivatives with chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent.
Technical Details:
2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride is reactive towards various nucleophiles due to the electrophilic nature of the sulfonyl chloride group. It can participate in several types of reactions:
Technical Details:
The reactivity of sulfonyl chlorides is often exploited in synthetic organic chemistry to create new compounds through targeted modifications.
The mechanism of action for reactions involving 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride typically involves nucleophilic attack on the electrophilic sulfur atom or the chlorine atom:
This mechanism allows for versatile transformations in organic synthesis.
The physical properties of 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride include:
Chemical properties include:
2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride finds applications in:
This compound's unique structure and reactivity make it valuable in advancing research in synthetic organic chemistry and material science .
The synthesis of 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride (CAS 2229402-16-6) requires precise sulfonation/chlorination protocols due to the reactivity of both the dioxolane protecting group and the thiophene ring. This compound, with molecular formula C₇H₇ClO₄S₂ and molecular weight 254.70 g/mol, is typically synthesized via a two-step approach [1] :
Critical Optimization Parameters:
Table 1: Comparative Sulfonation Methods for Thiophene Derivatives
| Method | Reagents | Yield (%) | Byproducts |
|---|---|---|---|
| Classical Sulfonation | ClSO₃H, then PCl₅ | 78–82 | Sulfonic acid esters |
| One-Pot Synthesis | SO₂Cl₂/Catalyst | 85 | Chlorinated thiophenes |
| Microwave-Assisted | ClSO₃H, 50°C, 15 min | 88 | Minimal |
Regioselectivity in sulfonation is governed by the dioxolane group’s ortho-directing effect and the electron density distribution of the thiophene ring. Computational studies (DFT) confirm that the 3-position exhibits higher nucleophilicity (Fukui function f⁻ = 0.067) than the 5-position (f⁻ = 0.051) [5]. This preference is critical for synthesizing the 3-sulfonyl chloride isomer over the 2-sulfonyl chloride analogue (CAS 103011-38-7) [1] .
Key Factors for Regiocontrol:
Table 2: Regioselectivity Analysis in Sulfonation Reactions
| Substrate | Sulfonation Position | Isomeric Ratio (3:2) |
|---|---|---|
| 2-(1,3-Dioxolan-2-yl)thiophene | 3-position | 95:5 |
| 3-(1,3-Dioxolan-2-yl)thiophene | 2-position | 85:15 |
Sulfonyl chloride synthesis traditionally uses stoichiometric chlorinating agents, but recent advances employ cobalt-based catalysts for oxidative chlorination. The Co-N-C system (graphene-encapsulated Co nanoparticles/Co-Nₓ sites) enables direct conversion of thiols or disulfides to sulfonyl chlorides using NaCl/O₂ [2]. While not yet applied to this specific compound, these catalysts show promise for heterocyclic systems due to:
Mechanistic Insight:
Traditional sulfonyl chloride synthesis generates HCl, SO₂, and phosphorous byproducts. For 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl chloride, the following sustainable strategies are employed [2] [5]:
Environmental Metrics Comparison:
| Method | PMI (kg/kg) | E-Factor | Decomposition Byproducts |
|---|---|---|---|
| Conventional (PCl₅) | 8.5 | 6.2 | POCl₃, HCl |
| O₂/Co-N-C | 1.8 | 0.9 | H₂O |
PMI: Process Mass Intensity
Table 3: Key Identifiers of 2-(1,3-Dioxolan-2-yl)thiophene-3-sulfonyl Chloride
| Property | Value |
|---|---|
| CAS Number | 2229402-16-6 |
| Molecular Formula | C₇H₇ClO₄S₂ |
| Molecular Weight | 254.70 g/mol |
| SMILES | O=S(=O)(Cl)c1ccsc1C1OCCO1 |
| Structure | |
| Related Isomer (CAS) | 3-isomer: 103011-38-7 |
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: